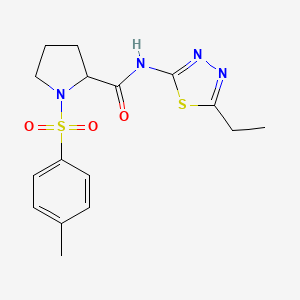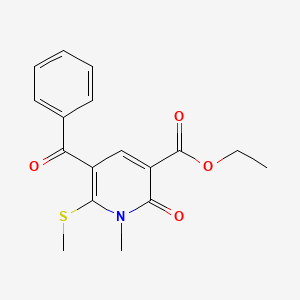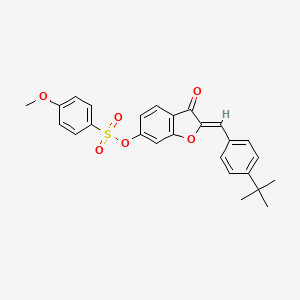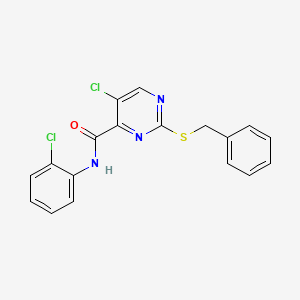![molecular formula C19H14N4O4S B12210950 N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12210950.png)
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a benzoxadiazole ring, a thiazolidine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazolidine Ring: This step often involves the reaction of a thiourea derivative with a carbonyl compound.
Coupling of the Rings: The benzoxadiazole and thiazolidine rings are then coupled through a series of condensation reactions.
Formation of the Propanamide Group:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. This could include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide: Unique due to its specific structural features.
Other Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole rings but different functional groups.
Thiazolidine Derivatives: Compounds with thiazolidine rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of benzoxadiazole and thiazolidine rings, which may confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C19H14N4O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H14N4O4S/c24-16(20-13-7-4-8-14-17(13)22-27-21-14)9-10-23-18(25)15(28-19(23)26)11-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,24)/b15-11- |
InChI Key |
USQZMTUEYGVXOT-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B12210871.png)
![2-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12210888.png)
![2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B12210892.png)
![2-(3,4-dimethylphenoxy)-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12210905.png)
![5,11-dimethyl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12210910.png)


![Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyri midin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate](/img/structure/B12210924.png)
![4-[5-(2,5-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12210930.png)
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl-](/img/structure/B12210935.png)
![N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B12210936.png)



